molecular formula C10H9BrS2 B14284001 5-Bromo-3,3'-dimethyl-2,2'-bithiophene CAS No. 144432-19-9

5-Bromo-3,3'-dimethyl-2,2'-bithiophene

Cat. No.: B14284001
CAS No.: 144432-19-9
M. Wt: 273.2 g/mol
InChI Key: KNRDXNUVHPGPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,3’-dimethyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene typically involves the bromination of 3,3’-dimethyl-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for 5-Bromo-3,3’-dimethyl-2,2’-bithiophene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3’-dimethyl-2,2’-bithiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Stille Coupling: Palladium catalysts and organotin reagents in solvents like tetrahydrofuran (THF).

Major Products

    Substitution Reactions: Various substituted bithiophenes depending on the nucleophile used.

    Coupling Reactions: Extended π-conjugated systems and polymers.

Scientific Research Applications

5-Bromo-3,3’-dimethyl-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic solar cells.

    Material Science: Employed in the synthesis of conductive polymers and oligomers.

    Chemical Sensors: Utilized in the development of sensors for detecting various analytes.

    Photocatalysis: Investigated for its potential in photocatalytic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The bromine atom can also participate in halogen bonding, influencing the molecular packing and electronic properties of the material. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2’-bithiophene
  • 3,3’-Dimethyl-2,2’-bithiophene
  • 2,5-Dibromo-3-hexylthiophene

Comparison

5-Bromo-3,3’-dimethyl-2,2’-bithiophene is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and electronic properties compared to its non-methylated or non-brominated counterparts. The methyl groups increase the compound’s solubility and stability, while the bromine atom facilitates various coupling reactions, making it a versatile building block in organic synthesis.

Properties

CAS No.

144432-19-9

Molecular Formula

C10H9BrS2

Molecular Weight

273.2 g/mol

IUPAC Name

5-bromo-3-methyl-2-(3-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C10H9BrS2/c1-6-3-4-12-9(6)10-7(2)5-8(11)13-10/h3-5H,1-2H3

InChI Key

KNRDXNUVHPGPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(C=C(S2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.